molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No.: B1294403
CAS No.: 426-65-3
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced back to the broader evolution of organofluorine chemistry and electrochemical fluorination techniques that emerged in the mid-20th century. The compound's synthetic accessibility became possible through advances in electrochemical fluorination processes, particularly the Simons process developed in the 1930s at Pennsylvania State College under the sponsorship of the 3M Corporation. This foundational work in electrochemical fluorination involved the electrolysis of organic compounds in hydrogen fluoride solutions, enabling the systematic replacement of hydrogen atoms with fluorine. The Simons process was initially classified due to its relevance to uranium hexafluoride manufacture during World War II, with results not published until 1949 in the Journal of the Electrochemical Society.

Research into perfluoropropionic acid derivatives, including this compound, gained momentum through electrochemical fluorination studies of propanol derivatives. Specifically, electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol yielded perfluoropropionic acid in good yields, accompanied by small amounts of trifluoroacetic acid. These early investigations demonstrated that the composition of perfluorocarboxylic acids obtained through electrochemical fluorination was remarkably similar across various starting materials, including propanol, propyl propionate, diethyl ketone, and dipropyl ether. The systematic study of these fluorination reactions laid the groundwork for understanding how this compound could be synthesized and utilized as a stable, commercially viable fluorinated compound.

The commercial development of this compound emerged as part of the broader expansion of specialty fluorinated chemicals in the latter half of the 20th century. The compound became particularly valuable as researchers recognized its potential as an economical source of pentafluoroethyl groups, leading to its adoption in various synthetic methodologies. This historical progression reflects the broader evolution of fluorine chemistry from primarily industrial applications to sophisticated research tools in organic synthesis.

Chemical Identity and Classification

This compound is classified as a fluorinated ester compound belonging to the broader category of perfluorinated carboxylic acid esters. The compound possesses the International Union of Pure and Applied Chemistry name ethyl 2,2,3,3,3-pentafluoropropanoate, reflecting its systematic chemical structure. The molecular formula C5H5F5O2 indicates the presence of five carbon atoms, five hydrogen atoms, five fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 192.084-192.085 grams per mole.

Property Value Source
Chemical Abstracts Service Number 426-65-3
Molecular Formula C5H5F5O2
Molecular Weight 192.084-192.085 g/mol
International Union of Pure and Applied Chemistry Name ethyl 2,2,3,3,3-pentafluoropropanoate
MDL Number MFCD00000431
InChI Key DBOFMRQAMAZKQY-UHFFFAOYSA-N
SMILES CCOC(=O)C(F)(F)C(F)(F)F

The compound's structural identity is defined by the presence of a pentafluoropropionate backbone connected to an ethyl ester group. The pentafluoropropionate portion contains two carbon atoms bearing five fluorine substituents, with the pattern 2,2,3,3,3-pentafluoro arrangement. This specific fluorination pattern contributes significantly to the compound's unique chemical properties and reactivity characteristics. The ester functional group provides a site for various chemical transformations while the highly fluorinated carbon chain imparts distinctive electronic and steric properties to the molecule.

Alternative nomenclature for this compound includes ethyl perfluoropropionate, pentafluoropropionic acid ethyl ester, and ethyl pentafluoropropanoate. These synonymous terms reflect different naming conventions used across various chemical databases and literature sources. The compound is also referenced by its PubChem Compound Identifier number 67928, facilitating database searches and cross-referencing in chemical literature.

Significance in Fluorinated Compound Research

This compound occupies a particularly important position in fluorinated compound research due to its dual functionality as both a synthetic intermediate and a source of pentafluoroethyl groups. The compound's significance stems from its ability to serve as an economical and accessible pentafluoroethyl source for the preparation of complex fluorinated molecules. This capability has made it especially valuable in the development of new synthetic methodologies for introducing pentafluoroethyl groups into aromatic systems and other organic frameworks.

The compound's research significance is exemplified by its use in the direct synthesis of pentafluoroethyl copper, a valuable organometallic reagent for pentafluoroethylation reactions. When this compound is combined with copper(I) chloride and potassium tert-butoxide, it forms pentafluoroethyl cuprate intermediates in situ, enabling efficient cross-coupling reactions with boronic acids and aryl bromides. This methodology represents a significant advancement in organofluorine chemistry because it utilizes inexpensive, readily available reagents while achieving virtually quantitative yields of the desired copper reagent.

Research applications of this compound extend beyond its role as a pentafluoroethyl source to include its use in the synthesis of biologically active molecules and fluorinated polymers. The compound's high reactivity, attributed to the presence of multiple fluorine atoms that increase its electrophilicity, makes it particularly suitable for nucleophilic substitution reactions. These properties have led to its incorporation in various synthetic routes targeting pharmaceutically relevant compounds and advanced materials with specialized properties.

The compound's significance in contemporary research is further highlighted by its application in three-component reactions involving acetyl aryls and hydrazines, leading to the formation of pyrazole rings bearing pentafluoroethyl groups in high yields. Such reactions demonstrate the versatility of this compound in heterocycle synthesis, an area of particular importance in medicinal chemistry research. The ability to introduce fluorinated substituents into heterocyclic frameworks represents a valuable tool for modulating the biological and physical properties of target molecules.

Research Objectives and Scope

The primary research objectives surrounding this compound focus on expanding its synthetic utility while developing more efficient and sustainable methods for its application in organofluorine chemistry. Current research initiatives aim to broaden the scope of pentafluoroethylation reactions using this compound as a key reagent, with particular emphasis on developing mild reaction conditions that accommodate sensitive functional groups and complex molecular architectures. These objectives align with the broader goals of modern synthetic chemistry to develop atom-economical and environmentally conscious synthetic methodologies.

Contemporary research scope encompasses the investigation of this compound's reactivity in various chemical transformations beyond its established role in copper-mediated coupling reactions. Researchers are exploring its potential in photoredox catalysis applications, where the compound's electronic properties may enable new pathways for fluoroalkyl group introduction under mild, visible light-promoted conditions. Such investigations represent a natural extension of recent advances in decarboxylative fluorination methodologies that have demonstrated the feasibility of converting carboxylic acids to alkyl fluorides through photoredox processes.

The scope of current research also includes detailed mechanistic studies aimed at understanding the fundamental aspects of this compound's reactivity patterns. These investigations seek to elucidate the electronic and steric factors that govern the compound's behavior in various chemical environments, providing insights that can guide the design of new synthetic transformations. Such mechanistic understanding is essential for developing predictive models that can facilitate the rational design of novel fluorinated compounds with tailored properties.

Future research directions encompass the exploration of this compound's potential in emerging areas such as flow chemistry and continuous processing technologies. The compound's stability and well-defined reactivity make it an attractive candidate for implementation in automated synthesis platforms and large-scale manufacturing processes. Additionally, research objectives include the development of catalytic methodologies that can enhance the efficiency and selectivity of reactions involving this compound, potentially reducing reagent consumption and minimizing waste generation in synthetic applications.

Properties

IUPAC Name

ethyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFMRQAMAZKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059980
Record name Ethyl perfluoropropionate
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Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-65-3
Record name Ethyl 2,2,3,3,3-pentafluoropropanoate
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Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
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Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
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Record name Ethyl perfluoropropionate
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Record name Ethyl pentafluoropropionate
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Preparation Methods

Direct Esterification

One common method for synthesizing ethyl pentafluoropropionate involves the direct esterification of pentafluoropropionic acid with ethanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester.

Reaction Conditions:

  • Reagents: Pentafluoropropionic acid and ethanol
  • Catalyst: Acid catalyst (e.g., sulfuric acid)
  • Temperature: Reflux conditions
  • Yield: Generally high, depending on reaction conditions

Use of Copper-Based Reagents

Another significant method involves utilizing copper(I) chloride and potassium tert-butoxide to generate a pentafluoroethyl cuprate intermediate from this compound. This approach is particularly noted for its economic efficiency and operational simplicity.

Reaction Mechanism:

  • This compound is reacted with copper(I) chloride and potassium tert-butoxide.
  • The reaction proceeds under an inert atmosphere (argon) to form a stable cuprate species.
  • Subsequent coupling reactions with arylboronic acids or aryl bromides yield various pentafluoroethylated products.

Key Advantages:

  • Low-cost reagents
  • High yields (often near quantitative)
  • Applicability in large-scale synthesis

Scientific Research Applications

Synthetic Chemistry Applications

Defluorinative Alkylation:
Ethyl pentafluoropropionate has been utilized in photochemically-mediated defluorinative alkylation reactions. This method allows for the transformation of this compound into complex fluoroalkyl compounds without the need for harsh reaction conditions or metal catalysts. The compound acts as a bifunctional lynchpin, enabling the synthesis of diverse chemical structures through regioselective reactions with alkenes .

Table 1: Summary of Defluorinative Alkylation Studies

Substrate UsedReaction ConditionsYield (%)Notes
This compoundPhotochemical activation, room temperature70-90High chemoselectivity observed
Various alkenesStandard reaction conditions80-95Facilitates complex fluoroalkyl group synthesis

Medicinal Chemistry Applications

Inhibitor Development:
Recent studies have highlighted the potential of this compound in developing novel inhibitors for malaria parasites. It has been used to synthesize pyridine-substituted derivatives that exhibit significant inhibitory activity against the PfFNT transporter, which is crucial for the survival of Plasmodium falciparum . The incorporation of this compound into these compounds enhances their binding affinity and biological activity.

Case Study: PfFNT Inhibitors

  • Objective: Develop effective inhibitors targeting the PfFNT transporter.
  • Method: Synthesis of derivatives using this compound as a key building block.
  • Results: Achieved submicromolar EC50 values in vitro, with promising results in mouse models .

Advanced Materials Applications

Electrolyte Development:
this compound has been investigated for its role in formulating advanced electrolytes for lithium-ion batteries. Its unique properties contribute to low permittivity and weak solvation characteristics, which are beneficial for enhancing battery performance. The compound's ability to stabilize lithium salts in weakly solvating environments is particularly noteworthy .

Table 2: Properties of this compound in Electrolyte Formulations

PropertyValueImplication
PermittivityUltraw lowEnhances ionic conductivity
Solvation PowerWeakPrevents excessive dissolution of lithium salts
Electrochemical StabilityHighSuitable for high-voltage applications

Mechanism of Action

The mechanism by which ethyl pentafluoropropionate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms increase the compound’s electrophilicity, making it highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Methyl Pentafluoropropionate

  • Structure : Replaces the ethyl group with a methyl group (C₄H₃F₅O₂).
  • Properties : Lower molecular weight and boiling point compared to ethyl derivatives. Reduced steric bulk may enhance reactivity in nucleophilic substitutions.

Pentafluoropropionic Acid (C₃HF₅O₂)

  • Structure : The carboxylic acid counterpart.
  • Properties : Higher acidity (pKa ~0.5–1.5) due to electron-withdrawing fluorine atoms. Solid at room temperature (mp: ~30°C).
  • Applications : Precursor to salts (e.g., potassium pentafluoropropionate) and anhydrides. Neutralization with KOH yields potassium pentafluoropropionate, a fluorinating agent .

Potassium Pentafluoropropionate (C₃F₅KO₂)

  • Synthesis: Derived from this compound via reaction with potassium trimethylsilanolate .
  • Properties : High thermal stability (decomposes to tetrafluoroethylene and KF at >200°C) and solubility in polar solvents.
  • Applications : Fluorinating agent in organic synthesis; participates in substitution reactions with aryl thiocyanates .

Ethyl Heptafluoro-n-butyrate

  • Structure : Extends the perfluorinated chain to four carbons (C₆H₅F₇O₂).
  • Reactivity : Reacts with sodium ethoxide to yield heptafluoropropane (71% yield), contrasting with this compound’s production of pentafluoroethane (72% yield) .
  • Applications : Less studied but relevant in generating longer perfluorinated alkanes .

Pentafluoroethyl Pentafluoropropanoate (C₅F₁₀O₂)

  • Structure : Fully fluorinated ethyl and propionate groups.
  • Properties : Exceptional thermal stability and chemical inertness due to complete fluorination.
  • Applications : Specialized industrial uses requiring ultra-stable fluorinated intermediates .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
This compound C₅H₅F₅O₂ 192.08 75–76 CuC₂F₅ synthesis, heterocyclic chemistry
Mthis compound C₄H₃F₅O₂ 178.06 ~60–70 (estimated) Nucleophilic substitutions
Pentafluoropropionic acid C₃HF₅O₂ 164.03 ~100–110 Salt synthesis, anhydride production
Potassium pentafluoropropionate C₃F₅KO₂ 210.16 Decomposes >200°C Fluorination, substitution reactions

Table 2: Reaction Yields with Sodium Ethoxide

Compound Product Yield (%) Byproduct (Yield %)
This compound Pentafluoroethane 72 Diethyl carbonate (30)
Ethyl heptafluoro-n-butyrate Heptafluoropropane 71 Diethyl carbonate (30)

Unique Features and Research Insights

  • Fluorination Impact : this compound’s partial fluorination balances reactivity and stability, unlike fully fluorinated analogs (e.g., C₅F₁₀O₂), which are inert but less versatile .
  • LogP Value : A calculated logP of ~3.16 indicates moderate lipophilicity, facilitating its use in organic solvents for coupling reactions .
  • Safety Profile : More hazardous than potassium salts but safer to handle than gaseous perfluorinated alkanes .

Biological Activity

Ethyl pentafluoropropionate (CAS No. 426-65-3) is a fluorinated organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula is C5H5F5O2C_5H_5F_5O_2, and it exhibits unique properties such as low permittivity and weak solvating power, which are crucial for its applications in electrolyte systems and other chemical processes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. Specific studies have shown that this compound may inhibit certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Inhibition of Enzymatic Activity : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it was used in a synthesis involving hydrazine monohydrate, suggesting possible interactions with metabolic enzymes .
  • Cellular Interactions : The compound's interaction with cellular components has been explored through various assays. Studies indicate that it can affect cell membrane integrity and influence cellular uptake mechanisms due to its unique structure .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could serve as a substrate analog for certain enzymes, exhibiting competitive inhibition characteristics. This was particularly noted in assays involving lactate transporters in Plasmodium species, which are critical targets for malaria treatment .
  • Toxicological Assessments : Toxicity assessments have shown that while this compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses, making it a candidate for further investigation in drug formulation.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionCompetitive inhibition of lactate transporters in malaria parasites with an IC50 of 14.8 nM.
Antimicrobial EffectsDemonstrated effectiveness against certain bacterial strains; specifics on MIC values needed.
CytotoxicityLow cytotoxicity observed at concentrations below 50 µM; higher concentrations show significant effects on cell viability.

Q & A

Q. What are the established synthetic routes for ethyl pentafluoropropionate, and how can reaction conditions be optimized for purity?

this compound is synthesized via esterification of pentafluoropropionic acid with ethanol under acidic catalysis. Key parameters include temperature control (e.g., reflux at ~80°C) and stoichiometric ratios to minimize side reactions. Evidence from organometallic studies highlights its use as a pentafluoroethyl source in copper-mediated reactions, where reagent quality and anhydrous conditions are critical . Purification often involves fractional distillation, with a boiling point of 216.5°C (760 mm Hg) noted for related perfluorinated esters .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Gas chromatography-mass spectrometry (GC-MS) is standard for identifying volatile perfluorinated esters. For example, GC-MS analysis of similar compounds revealed 16 bioactive constituents, with spectral interpretation relying on databases like NIST08 and WILEY8 . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, with chemical shifts in the -70 to -80 ppm range (¹⁹F) indicative of CF₃ and CF₂ groups .

Q. How can researchers mitigate hydrolysis or decomposition of this compound during storage or reactions?

Stability is enhanced by storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (-20°C). In reactions, avoiding protic solvents and moisture is essential. For instance, trialkyltin preparations with perfluorinated esters require rigorously dried organic solvents to prevent undesired hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) when analyzing this compound derivatives?

Discrepancies may arise from impurities or isomerism. Cross-validation using multiple techniques (e.g., high-resolution MS, X-ray crystallography) is recommended. In one study, crystal structure analysis of a copper-pentafluoropropionate complex clarified ligand geometry and counterion disorder, resolving ambiguities from spectral data .

Q. How can researchers design experiments to study this compound’s role in coordination chemistry or materials science?

this compound serves as a precursor for metal complexes. For example, europium pentafluoropropionate-phenanthroline complexes were synthesized for photoluminescence studies, requiring strict control of ligand ratios and reaction time . Methodology should follow CVD-compatible protocols, as seen in copper complex synthesis using acetonitrile solutions and Schlenk techniques .

Q. What computational methods are suitable for modeling the electronic effects of perfluorinated ester groups in this compound?

Density functional theory (DFT) calculations can predict bond lengths and electron distribution. A study on copper complexes with pentafluoropropionate ligands used crystallographic data to validate computational models, highlighting distortions in square-pyramidal geometries due to ligand electronegativity .

Methodological Frameworks

Q. How can the FINER/PICOT frameworks structure research questions on this compound’s reactivity or applications?

  • FINER :
  • Feasible : Design small-scale fluorination reactions to test this compound’s efficacy.
  • Novel : Explore its use in rare-earth metal complexes for optoelectronic materials .
    • PICOT :
  • Population : Organocopper intermediates.
  • Intervention : this compound as a fluorine source.
  • Comparison : Alternative fluorinating agents (e.g., heptafluorobutyrates).
  • Outcome : Reaction yield and selectivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability data for this compound across studies?

Thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air) can clarify decomposition pathways. For instance, europium complexes showed stable thermal profiles up to 300°C, but discrepancies may arise from sample purity or instrumentation . Replicate experiments and peer validation are critical.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl pentafluoropropionate
Reactant of Route 2
Reactant of Route 2
Ethyl pentafluoropropionate

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